molecular formula C13H16N2O3S B8208671 (6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one

(6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one

Cat. No.: B8208671
M. Wt: 280.34 g/mol
InChI Key: HNQFETRKZHZEFG-PKNBQFBNSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number (6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one is a chemical entity with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the efficiency and cost-effectiveness of the production process while maintaining the quality and consistency of the product. Advanced techniques such as automated control systems and real-time monitoring are employed to ensure the smooth operation of the production process.

Chemical Reactions Analysis

Types of Reactions: (6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

(6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, this compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. In medicine, it has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved in the action of this compound are studied using various biochemical and biophysical techniques, including X-ray crystallography, molecular docking, and computational modeling.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique chemical properties and reactivity make it a valuable tool for various studies and applications

Properties

IUPAC Name

(6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-6-7-8(16)9(11(17)18-5)19-10(7)15-12(14-6)13(2,3)4/h17H,1-5H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQFETRKZHZEFG-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=C(O)OC)SC2=NC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)/C(=C(/O)\OC)/SC2=NC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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